molecular formula C22H20N2O5S B3866785 methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3866785
M. Wt: 424.5 g/mol
InChI Key: IUGTZPWDHWHPDA-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₂₂H₂₀N₂O₅S, MW 424.47 g/mol) is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered dihydro ring. The molecule is further functionalized with a methyl ester group at position 3, a 2-furoylamino-substituted phenylethylamino moiety at position 2, and a ketone group . Its single-isotope mass (424.109293 Da) and ChemSpider ID (3077690) confirm its unique identity among bicyclic thiophene derivatives.

Properties

IUPAC Name

methyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-28-22(27)17-14-9-5-11-16(14)30-21(17)24-19(18(25)13-7-3-2-4-8-13)23-20(26)15-10-6-12-29-15/h2-4,6-8,10,12,19,24H,5,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGTZPWDHWHPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of cyclopenta[b]thiophene-3-carboxylate derivatives. Below is a comparative analysis of its structural and functional attributes against analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Cyclopenta[b]Thiophene Derivatives

Compound Name (IUPAC) Molecular Formula MW (g/mol) Key Substituents Notable Properties/Data Reference
Target Compound: Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₂H₂₀N₂O₅S 424.47 2-Furoylamino, phenyl ketone, methyl ester HRMS-ESI: 424.1093 (calc.), 424.1093 (obs.)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₃NO₅S 409.47 4-Hydroxyphenyl, ethoxy ketone, ethyl ester 22% synthesis yield; NMR/HRMS validated
Methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₆H₁₃Cl₂NO₃S 382.25 2,4-Dichlorobenzoyl, methyl ester Higher lipophilicity (XLogP3: ~5.9)
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₅H₁₉NO₅S 325.38 Methoxy-oxobutanoyl, ethyl ester Simplified aliphatic substituent
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₂H₂₀N₂O₃S 391.48 Diphenylacetyl, methyl ester Bulky aromatic substituent

Key Research Findings and Functional Insights

Substituent-Driven Physicochemical Properties: The 2-furoylamino group in the target compound introduces moderate polarity compared to the 2,4-dichlorobenzoyl group in , which enhances lipophilicity (XLogP3 ~5.9 vs. ~3.5 estimated for the target compound). The phenyl ketone moiety in the target compound may facilitate π-π stacking interactions, unlike the aliphatic methoxy-oxobutanoyl group in , which prioritizes solubility over aromatic interactions.

Spectroscopic Validation :

  • HRMS-ESI data for the target compound (424.1093 Da) align precisely with theoretical values, ensuring structural fidelity . Comparable validation methods (NMR, HRMS) were employed for analogs in , and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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